molecular formula C11H8ClFN2O B13628068 2-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

2-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B13628068
M. Wt: 238.64 g/mol
InChI Key: PMJRQWZVWBOCBH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 5-fluorobenzaldehyde under specific conditions. The reaction may require a catalyst and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
  • 6-Bromo-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-3-quinolinamine

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(12)5-15(14-7)11-3-2-9(13)4-8(11)6-16/h2-6H,1H3

InChI Key

PMJRQWZVWBOCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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